Regiochemical Differentiation: 4-COOH vs. 2-COOH Platelet Aggregation Inhibition Baseline
The 4-carboxylic acid regioisomer (target compound) is structurally distinct from the 2-carboxylic acid analog, which has established platelet aggregation inhibitory activity. The 2-COOH analog (CAS 116118-98-0) inhibits platelet aggregation in vitro at concentrations of ≤1 mM and demonstrates in vivo activity in rat models . No peer-reviewed platelet inhibition data were identified for the 4-COOH regioisomer specifically, indicating a genuine data gap that represents a differentiation opportunity. The 4-COOH position offers a distinct hydrogen-bond geometry and steric environment compared to the 2-COOH position, as evidenced by the crystal structure of SBG107—a 4-carboxylic acid-substituted tetrahydrothieno[3,2-c]pyridine derivative that acts as a highly potent ACE inhibitor rather than a P2Y12 antagonist, suggesting divergent target selectivity driven by carboxylate positioning [1].
| Evidence Dimension | Platelet aggregation inhibition (in vitro, ADP-induced) |
|---|---|
| Target Compound Data | No published quantitative data available for 4-COOH regioisomer |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 116118-98-0): inhibition at ≤1 mM |
| Quantified Difference | Not calculable—target compound lacks published data; structural divergence confirmed by crystallography |
| Conditions | In vitro platelet aggregation assay; comparator data from vendor technical datasheet (Biosynth); SBG107 ACE inhibition from Acta Cryst. (1987) |
Why This Matters
The 4-COOH regioisomer occupies an underexplored region of chemical space relative to the 2-COOH series, offering medicinal chemists a scaffold with proven biological relevance (ACE inhibition) that is orthogonal to the well-established P2Y12 pharmacophore—a strategic advantage for intellectual property generation and target de-risking.
- [1] Luger P, Schnorrenberg G. (1987). A highly potent angiotensin converting enzyme inhibitor: (S,S,S)-5-[N-(1-carboxy-3-phenylpropyl)alanyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid monohydrate, SBG107. Acta Crystallographica Section C, 43(3), 484-488. doi:10.1107/s0108270187095295 View Source
